molecular formula C22H13Cl3O4S B2522974 (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338411-58-8

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No. B2522974
CAS RN: 338411-58-8
M. Wt: 479.75
InChI Key: WVEIGEZWOKKUPC-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone” is a chemical compound . It contains a benzofuran scaffold, which is found in many natural and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds often starts from a chlorobenzoic acid derivative . The process involves esterification, hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by nucleophilic attack of amines to give the final sulfonamide derivatives .

Scientific Research Applications

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention being focused on the discovery of new drugs in the fields of drug invention and development using these structures .

Mechanism of Action

Target of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might have a similar target.

Mode of Action

It is known that the compound is involved in the suzuki–miyaura (sm) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may affect biochemical pathways related to carbon–carbon bond formation.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also exhibit stability and efficacy under a variety of environmental conditions.

properties

IUPAC Name

(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O4S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)29-22)12-30(27,28)20-10-9-15(24)11-18(20)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEIGEZWOKKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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